5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
5-(2,5-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a complex substitution pattern. Its structure includes a 2,5-dimethoxyphenyl group at position 5, a 4-fluorobenzoyl moiety at position 4, a hydroxyl group at position 3, and a 2-(dimethylamino)ethyl chain attached to the nitrogen at position 1.
Properties
IUPAC Name |
(4E)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O5/c1-25(2)11-12-26-20(17-13-16(30-3)9-10-18(17)31-4)19(22(28)23(26)29)21(27)14-5-7-15(24)8-6-14/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETWEOAEAUBJMO-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a pyrrol-2-one core with several analogs but differs in substituent positions and functional groups:
- N-Substituent Variation: The dimethylaminoethyl group in the target compound contrasts with the 5-methylisoxazol-3-yl group in and the 2-methoxyethyl group in . These differences impact polarity and hydrogen-bonding capacity, which may affect pharmacokinetics.
Physical and Chemical Properties
- Melting Points: Analogs in exhibit melting points between 119.5°C (15a) and 258.6°C (15l), correlating with substituent rigidity and crystallinity . The target compound’s dimethylaminoethyl group, being flexible, may lower its melting point compared to aromatic N-substituents.
- Solubility: The dimethylaminoethyl group could enhance water solubility relative to the hydrophobic 4-ethylphenyl group in .
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